molecular formula C14H21NO5 B11768052 5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No.: B11768052
M. Wt: 283.32 g/mol
InChI Key: DKXRPJHHYGLZDE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is a complex organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the synthesis may involve the use of tert-butyl and ethyl groups as protecting groups, followed by cyclization using a strong base or acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

5-O-tert-butyl 6-O-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

InChI

InChI=1S/C14H21NO5/c1-5-19-10(16)9-8-14(6-7-14)11(17)15(9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

DKXRPJHHYGLZDE-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CC2)C(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CC2(CC2)C(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.